molecular formula C25H26N4O B11522871 1-{5-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{5-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B11522871
M. Wt: 398.5 g/mol
InChI Key: ZYAMGXKXSNYHQK-UHFFFAOYSA-N
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Description

1-{5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a triazole ring, dimethylamino group, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dimethylamino and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-{5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-{5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares the phenyl and carbonyl groups but lacks the triazole ring and dimethylamino group.

    4-(Dimethylamino)benzophenone: Similar structure but without the additional phenyl and triazole groups.

    1-(4-Dimethylaminophenyl)-2-hydroxy-2-(4-methylphenyl)ethanone: Contains similar functional groups but differs in the overall structure.

Uniqueness

1-{5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is unique due to its combination of a triazole ring, multiple phenyl groups, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C25H26N4O/c1-18-10-14-22(15-11-18)28-24(19(2)30)26-29(23-8-6-5-7-9-23)25(28)20-12-16-21(17-13-20)27(3)4/h5-17,25H,1-4H3

InChI Key

ZYAMGXKXSNYHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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